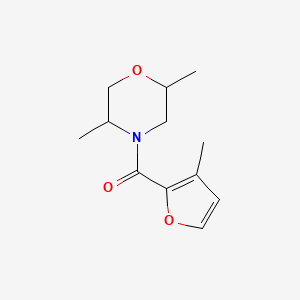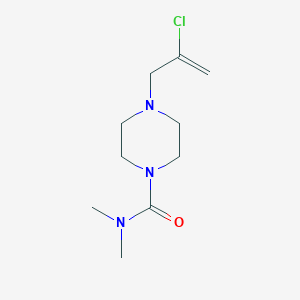![molecular formula C8H9F3N2OS B7544489 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)
3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide, also known as TFP, is a widely used reagent in organic synthesis. It is a colorless liquid that is soluble in most organic solvents. TFP is a versatile compound that has found numerous applications in scientific research.
Mechanism of Action
3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide is a thiol-protecting reagent that selectively reacts with cysteine residues in peptides and proteins. 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide reacts with the thiol group of cysteine to form a stable thiazolidine ring, which protects the cysteine residue from oxidation and other chemical modifications. The thiazolidine ring can be easily removed under mild conditions, allowing the cysteine residue to be selectively deprotected.
Biochemical and Physiological Effects:
3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide has no known biochemical or physiological effects. It is a relatively inert compound that is not metabolized by the body. 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide is not toxic and is considered safe to handle in the laboratory.
Advantages and Limitations for Lab Experiments
3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide has several advantages as a reagent for organic synthesis. It is easy to synthesize, yields high purity products, and is relatively inexpensive. 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide is also a selective reagent that can protect cysteine residues in peptides and proteins. However, 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide has some limitations. It is not a universal thiol-protecting reagent and may not be suitable for all applications. 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide can also be sensitive to moisture and air, which can affect its reactivity.
Future Directions
3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide has numerous potential applications in scientific research. One possible future direction is the development of new 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide analogs with improved reactivity and selectivity. Another direction is the use of 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide in the synthesis of new bioactive molecules, such as peptidomimetics and nucleotide analogs. 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide may also find applications in the development of new diagnostic and therapeutic agents. Overall, 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide is a versatile compound with many potential applications in scientific research.
Synthesis Methods
3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide can be synthesized by reacting 3,3,3-trifluoroacetyl chloride with 4-methyl-1,3-thiazol-2-ylmethylamine in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature and yields 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide as the final product. 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide is a relatively easy compound to synthesize, and the yield is typically high.
Scientific Research Applications
3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide has been widely used in scientific research as a reagent for the synthesis of various compounds. It has found applications in the synthesis of peptides, nucleotides, and other bioactive molecules. 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide is particularly useful in the synthesis of peptides containing cysteine residues, as it can selectively protect the cysteine thiol group. 3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide has also been used in the synthesis of nucleotides and nucleotide analogs, which have important applications in drug discovery and development.
properties
IUPAC Name |
3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2OS/c1-5-4-15-7(13-5)3-12-6(14)2-8(9,10)11/h4H,2-3H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHHSFIPZQNCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)





![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)

![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)


![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)